molecular formula C10H9ClN2O2 B3380511 1-phenyl-1H-imidazole-4-carboxylic acid hydrochloride CAS No. 1955494-28-6

1-phenyl-1H-imidazole-4-carboxylic acid hydrochloride

Cat. No.: B3380511
CAS No.: 1955494-28-6
M. Wt: 224.64
InChI Key: NOOIYDZLZNGSOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenyl-1H-imidazole-4-carboxylic acid hydrochloride is a heterocyclic compound that features an imidazole ring substituted with a phenyl group at the 1-position and a carboxylic acid group at the 4-position The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications

Biochemical Analysis

Biochemical Properties

1-Phenyl-1H-imidazole-4-carboxylic acid hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit xanthine oxidase, an enzyme responsible for the oxidation of hypoxanthine to xanthine and xanthine to uric acid . This inhibition is crucial in managing conditions like gout, where excessive uric acid production is a problem. The compound’s interaction with xanthine oxidase involves binding to the enzyme’s active site, thereby preventing substrate access and subsequent catalysis.

Cellular Effects

This compound influences various cellular processes. It has been observed to induce cell death in leukemic cells at micromolar concentrations . This effect is likely due to its impact on cell signaling pathways and gene expression. The compound can modulate pathways involved in cell proliferation and apoptosis, leading to reduced cell viability and increased cell death. Additionally, it affects cellular metabolism by altering the activity of metabolic enzymes and the levels of key metabolites.

Molecular Mechanism

The molecular mechanism of this compound involves several interactions at the molecular level. It binds to specific biomolecules, such as enzymes, and either inhibits or activates their function. For example, its inhibition of xanthine oxidase is a result of direct binding to the enzyme’s active site . This binding prevents the enzyme from catalyzing its normal reactions, leading to decreased production of uric acid. Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the expression of genes involved in cell growth and survival.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been found to be relatively stable under normal storage conditions, but its activity can decrease over time due to gradual degradation . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, such as liver damage or gastrointestinal disturbances. These threshold effects highlight the importance of careful dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as xanthine oxidase, influencing the metabolism of purines and the production of uric acid . Additionally, the compound can affect metabolic flux by altering the activity of key enzymes and the levels of metabolites. These interactions can have downstream effects on various physiological processes, including energy production and nucleotide synthesis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within cells can influence its activity and effectiveness. For example, higher intracellular concentrations of the compound may enhance its inhibitory effects on target enzymes.

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its activity, as it ensures that the compound reaches its intended targets within the cell. For instance, its presence in the cytoplasm or nucleus can facilitate interactions with enzymes or transcription factors, thereby modulating cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-phenyl-1H-imidazole-4-carboxylic acid hydrochloride typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization. This method allows for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .

Industrial Production Methods: Industrial production of this compound often employs batch or continuous flow reactors to optimize yield and purity. The reaction conditions are carefully controlled to ensure the desired substitution patterns around the imidazole ring. The use of heterogeneous catalysts, such as Amberlyst-70, can enhance the efficiency and eco-friendliness of the process .

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-1H-imidazole-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: Electrophilic substitution reactions can occur at the phenyl ring, facilitated by reagents like halogens or sulfonyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas in the presence of palladium on carbon.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Halogenated or sulfonylated derivatives.

Scientific Research Applications

1-Phenyl-1H-imidazole-4-carboxylic acid hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 1-Phenyl-1H-imidazole-4-carboxylic acid hydrochloride is unique due to its combination of a phenyl group, an imidazole ring, and a carboxylic acid group. This combination allows for diverse chemical reactivity and a wide range of applications in various fields.

Properties

IUPAC Name

1-phenylimidazole-4-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2.ClH/c13-10(14)9-6-12(7-11-9)8-4-2-1-3-5-8;/h1-7H,(H,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOOIYDZLZNGSOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(N=C2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-phenyl-1H-imidazole-4-carboxylic acid hydrochloride
Reactant of Route 2
Reactant of Route 2
1-phenyl-1H-imidazole-4-carboxylic acid hydrochloride
Reactant of Route 3
1-phenyl-1H-imidazole-4-carboxylic acid hydrochloride
Reactant of Route 4
1-phenyl-1H-imidazole-4-carboxylic acid hydrochloride
Reactant of Route 5
Reactant of Route 5
1-phenyl-1H-imidazole-4-carboxylic acid hydrochloride
Reactant of Route 6
Reactant of Route 6
1-phenyl-1H-imidazole-4-carboxylic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.